DMTr-4'-Me-U-CED-TBDMS phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is pivotal in RNA therapeutic research, RNA aptamer development, and ribozyme studies aimed at elucidating RNA structure . It serves as a versatile probe for uncovering RNA structure complexities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-Me-U-CED-TBDMS phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the nucleoside. The 4’-methyluridine is first protected with a dimethoxytrityl (DMTr) group at the 5’-hydroxyl position. The 2’-hydroxyl group is then protected with a tert-butyldimethylsilyl (TBDMS) group.
Industrial Production Methods
Industrial production of DMTr-4’-Me-U-CED-TBDMS phosphoramidite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically synthesized in controlled environments to prevent contamination and degradation. The final product is purified using chromatographic techniques and stored under specific conditions to maintain stability .
Chemical Reactions Analysis
Types of Reactions
DMTr-4’-Me-U-CED-TBDMS phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The DMTr and TBDMS protecting groups can be removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in the presence of water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMTr removal and tetrabutylammonium fluoride for TBDMS removal
Major Products Formed
Oxidation: Formation of the corresponding phosphate derivative.
Deprotection: Formation of the free nucleoside
Scientific Research Applications
DMTr-4’-Me-U-CED-TBDMS phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent for oligonucleotide synthesis and labeling.
Biology: In the study of RNA structure and function, RNA aptamers, and ribozymes.
Medicine: In the development of RNA-based therapeutics and diagnostics.
Industry: In the production of labeled oligonucleotides for various applications
Mechanism of Action
DMTr-4’-Me-U-CED-TBDMS phosphoramidite exerts its effects by incorporating into oligonucleotides during synthesis. The DMTr group protects the 5’-hydroxyl group, preventing unwanted reactions. The TBDMS group protects the 2’-hydroxyl group, ensuring selective reactions at the 3’-hydroxyl position. The phosphoramidite group facilitates the formation of phosphodiester bonds, allowing the incorporation of the nucleoside into the growing oligonucleotide chain .
Comparison with Similar Compounds
Similar Compounds
DMTr-4’-F-U-CED-TBDMS phosphoramidite: Similar in structure but with a fluorine atom at the 4’ position instead of a methyl group.
DMTr-4’-Me-C-U-CED-TBDMS phosphoramidite: Similar in structure but with a cytidine base instead of uridine
Uniqueness
DMTr-4’-Me-U-CED-TBDMS phosphoramidite is unique due to its specific modifications, which enhance its utility in RNA research. The 4’-methyl group provides additional stability, making it a valuable tool for studying RNA structure and function .
Properties
Molecular Formula |
C46H63N4O9PSi |
---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
3-[[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H63N4O9PSi/c1-32(2)50(33(3)4)60(56-30-16-28-47)58-41-40(59-61(11,12)44(5,6)7)42(49-29-27-39(51)48-43(49)52)57-45(41,8)31-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-27,29,32-33,40-42H,16,30-31H2,1-12H3,(H,48,51,52)/t40-,41+,42-,45-,60?/m1/s1 |
InChI Key |
NIYRAQCEFDECKU-QGVVCJOWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H]([C@@H](O[C@]1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.